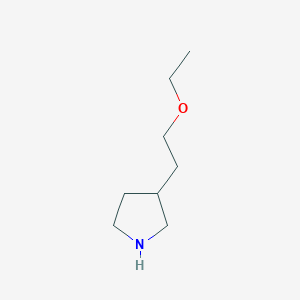![molecular formula C12H26ClNO B1395061 2-[2-(Pentyloxy)ethyl]piperidine hydrochloride CAS No. 1220028-75-0](/img/structure/B1395061.png)
2-[2-(Pentyloxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
“2-[2-(Pentyloxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H26ClNO . It has a molecular weight of 235.79 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 26 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Aplicaciones Científicas De Investigación
Antidementia Agent Development
- Anti-Acetylcholinesterase Activity : Piperidine derivatives have been studied for their potential as anti-acetylcholinesterase (anti-AChE) agents. Notably, a particular compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, showed potent inhibition of acetylcholinesterase, making it a candidate for antidementia drug development (Sugimoto et al., 1990).
Cancer Research
- Cytotoxic and Anticancer Agents : Piperidine derivatives were identified as novel classes of cytotoxic agents with potential use in cancer treatment. Certain derivatives showed significant cytotoxicity against various cell lines, suggesting their potential as anticancer agents (Dimmock et al., 1998).
Synthesis and Chemical Applications
- Synthesis of Schiff and Mannich Bases : The compound has been involved in the synthesis of Schiff and Mannich bases with isatin derivatives, indicating its utility in chemical synthesis processes (Bekircan & Bektaş, 2008).
Neurological Disorder Treatment
- Activity Toward Monoamine Transporters : Piperidine derivatives have been explored for their affinity towards dopamine, serotonin, and norepinephrine transporters, which is relevant for treating neurological disorders such as drug abuse, depression, and ADHD (Kharkar et al., 2009).
Other Biological Activities
- Antimicrobial Activities : Some derivatives of piperidine have demonstrated moderate antimicrobial activities against various bacterial strains and Candida albicans, expanding their potential use in antimicrobial therapy (Ovonramwen et al., 2019).
Safety and Hazards
The safety and hazards associated with “2-[2-(Pentyloxy)ethyl]piperidine hydrochloride” are not fully documented. It’s important to handle it with care and use appropriate safety measures, as it is intended for research use only.
Direcciones Futuras
Piperidine derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions in this field could involve exploring the synthesis, functionalization, and pharmacological application of piperidine derivatives .
Propiedades
IUPAC Name |
2-(2-pentoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO.ClH/c1-2-3-6-10-14-11-8-12-7-4-5-9-13-12;/h12-13H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPPFDGYXCGERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)